3-(4-Bromophenyl)-4'-thiomethylpropiophenone

Description

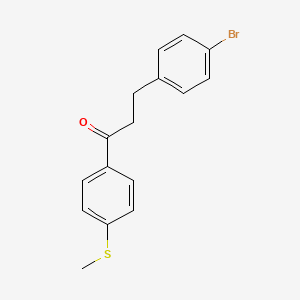

3-(4-Bromophenyl)-4'-thiomethylpropiophenone is a propiophenone derivative featuring a 4-bromophenyl group at the third carbon of the propanone backbone and a thiomethyl (-SMe) substituent at the para position of the adjacent phenyl ring (Figure 1). The bromophenyl moiety is a common pharmacophore in anti-inflammatory and antimicrobial agents, while the thiomethyl group may enhance lipophilicity and influence intermolecular interactions .

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPQJNTWOWDOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone typically involves multiple steps, starting with the preparation of the bromophenyl and thiomethyl intermediatesThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Chemical Reactions Analysis

3-(4-Bromophenyl)-4’-thiomethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom or reduction of the carbonyl group.

Scientific Research Applications

3-(4-Bromophenyl)-4’-thiomethylpropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thiomethyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Bromophenyl vs. Halogenated Aryl Groups

(a) 4'-Bromoacetophenone (C₈H₇BrO)

A simpler analogue, 4'-bromoacetophenone, lacks the thiomethyl group and propiophenone extension. Its acetyl group and compact structure limit its biological utility, but it serves as a precursor in synthesizing complex bromophenyl derivatives . In contrast, the extended propiophenone chain and thiomethyl group in the target compound likely improve binding affinity to biological targets due to increased steric and electronic modulation.

(b) 1-(4-Bromo-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one (C₁₇H₁₄BrFO₂S)

This fluorinated analogue shares the propiophenone backbone and thiomethyl group but introduces a fluorine atom at the meta position of the bromophenyl ring.

Functional Group Variations: Thiomethyl vs. Heterocyclic Moieties

(a) 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa, C₁₈H₁₄BrClN₂O₂)

Replacing the thiomethyl group with a 1,3,4-oxadiazole ring (IIIa) significantly alters pharmacological properties. IIIa exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The oxadiazole’s electron-withdrawing nature and hydrogen-bonding capacity may improve solubility but increase toxicity risk (severity index SI = 0.75). The thiomethyl group in the target compound, being less polar, might reduce solubility but enhance membrane permeability.

(b) 3-[4-[(4-Bromophenyl)thio]-3-nitrophenyl]-2-propenoic acid (C₁₅H₁₀BrNO₄S)

This compound integrates a thioether linkage and a nitro group, enabling diverse interactions (e.g., hydrogen bonding via -COOH). While bioactivity data are absent, the nitro group’s electron-withdrawing effect could enhance reactivity, contrasting with the thiomethyl group’s electron-donating properties in the target compound .

Bioactive Bromophenyl Derivatives

(a) Antimalarial Thiazinanone Derivatives

3-(3-(7-Chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one demonstrates moderate antimalarial activity.

(b) Chalcone-Based Acetamides

Compounds like 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide highlight the versatility of bromophenyl chalcones in drug design. The acryloyl group enables conjugation, while the acetamide moiety influences bioavailability—features absent in the thiomethyl-propiophenone structure .

Structural and Pharmacokinetic Implications

Table 1. Key Comparisons of Structural Analogues

Biological Activity

3-(4-Bromophenyl)-4'-thiomethylpropiophenone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-(4-Bromophenyl)-4'-thiomethylpropiophenone is characterized by the following structural features:

- Chemical Formula : C16H15BrOS

- Molecular Weight : 345.26 g/mol

- Functional Groups : Bromine atom, thiomethyl group, and a ketone functional group.

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that 3-(4-Bromophenyl)-4'-thiomethylpropiophenone exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent.

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which 3-(4-Bromophenyl)-4'-thiomethylpropiophenone exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate Inhibition |

| MCF-7 | 10 | Significant Inhibition |

| A549 | 20 | Moderate Inhibition |

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains showed that the compound effectively inhibited growth at MIC values lower than those of commonly used antibiotics. This suggests its potential as an alternative treatment option for bacterial infections .

- Cancer Cell Proliferation :

- Anti-inflammatory Mechanisms :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.